![molecular formula C13H11FN4 B1413162 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine CAS No. 2096985-37-2](/img/structure/B1413162.png)
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine
Overview
Description
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group and a methyl group attached to the pyrazolo[1,5-A]pyrimidine core
Preparation Methods
The synthesis of 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolo[1,5-A]pyrimidine derivative . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cancer treatment. Its ability to inhibit CDK2 has shown promising results in preclinical studies.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used as a fluorescent probe in bioimaging applications due to its strong fluorescence and stability.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine involves its interaction with molecular targets such as CDK2. By binding to the ATP-binding site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
6-(4-Chlorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine: Similar structure but with a chlorine atom instead of fluorine, which may affect its electronic properties and biological activity.
6-(4-Methylphenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine: Contains a methyl group instead of fluorine, potentially altering its reactivity and applications.
6-(4-Nitrophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine:
The uniqueness of this compound lies in its fluorine atom, which enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)17-11-6-7-16-18(8)11/h2-7H,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWLHHDHHGZFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=NN12)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


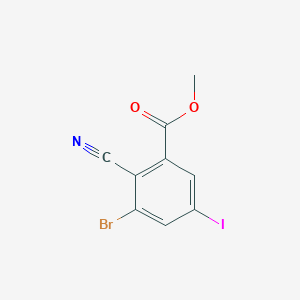

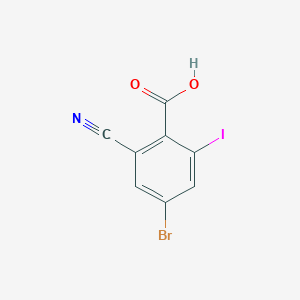
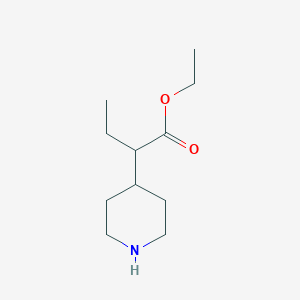


![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)

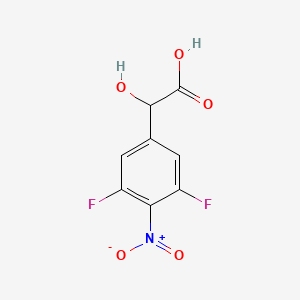
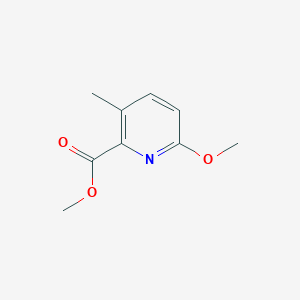
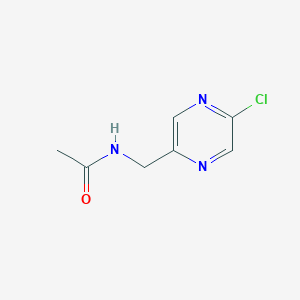
![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)
![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

